BenchChemオンラインストアへようこそ!

Methyl 6-(4-methoxyphenyl)nicotinate

Thermal Analysis Solid-State Characterization Pre-formulation

Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4; molecular formula C₁₄H₁₃NO₃; MW 243.26 g/mol) is a 6-aryl-substituted nicotinic acid methyl ester belonging to the broader class of aromatic pyridine-3-carboxylates. Structurally, it comprises a pyridine ring esterified with methanol at the 3-position and a 4-methoxyphenyl group at the 6-position.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B8479558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(4-methoxyphenyl)nicotinate
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC
InChIInChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3
InChIKeyUHVKUGMDQZCLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4): Core Identity & Pharmacological Context for Procurement Decisions


Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4; molecular formula C₁₄H₁₃NO₃; MW 243.26 g/mol) is a 6-aryl-substituted nicotinic acid methyl ester belonging to the broader class of aromatic pyridine-3-carboxylates . Structurally, it comprises a pyridine ring esterified with methanol at the 3-position and a 4-methoxyphenyl group at the 6-position . This compound is utilized primarily as a synthetic intermediate and building block in medicinal chemistry, with proposed relevance to peripheral vasodilatory mechanisms analogous to those of methyl nicotinate , and to the inhibition of carbonic anhydrase III (CAIII), a target in dyslipidemia and cancer, as established for its 6-substituted nicotinic acid class [1].

Why Methyl 6-(4-methoxyphenyl)nicotinate Cannot Be Replaced by Generic Nicotinate Esters or Unsubstituted 6-Phenyl Analogs in Targeted Research Applications


Substitution at the 6-position of the pyridine ring and the electronic nature of the aryl substituent critically influence both the physicochemical properties and the biological target engagement profile of nicotinate-based compounds [1]. The 4-methoxyphenyl group introduces a specific combination of hydrophobicity, hydrogen-bond acceptor capacity, and electronic donation that is absent in the parent methyl nicotinate (which lacks a 6-aryl substituent entirely) and differs from the unsubstituted methyl 6-phenylnicotinate. These structural distinctions translate into quantifiable differences in melting point, computational molecular properties, and, based on class-level evidence from 6-substituted nicotinic acid analogues, divergent binding affinities for targets such as carbonic anhydrase III [1]. Consequently, the indiscriminate interchange of this compound with less decorated analogs risks altering reaction outcomes in synthetic pathways, modifying potency in biochemical assays, and compromising structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of Methyl 6-(4-methoxyphenyl)nicotinate Against Key Structural Analogs


Thermal Stability Differentiation: Melting Point Advantage of Methyl 6-(4-methoxyphenyl)nicotinate over Methyl Nicotinate and Methyl 6-Phenylnicotinate

The melting point of Methyl 6-(4-methoxyphenyl)nicotinate is reported as 161–165 °C . This contrasts sharply with the parent methyl nicotinate, which is a liquid at room temperature (mp ~42–44 °C) , and is markedly higher than that of its direct des-methoxy analog, methyl 6-phenylnicotinate (mp ~110 °C) . The elevated melting point reflects enhanced crystal lattice energy attributable to the 4-methoxyphenyl substituent.

Thermal Analysis Solid-State Characterization Pre-formulation

Hydrogen-Bond Acceptor and Rotatable Bond Profile for Tuning Pharmacokinetic Properties Relative to 6-Phenylnicotinate

Methyl 6-(4-methoxyphenyl)nicotinate possesses 4 hydrogen-bond acceptors and 4 rotatable bonds, with a topological polar surface area and complexity value of 274 . In contrast, methyl 6-phenylnicotinate (C₁₃H₁₁NO₂) contains only 2 hydrogen-bond acceptors and 3 rotatable bonds . The additional methoxy oxygen acceptor and increased rotational freedom in the target compound are predicted to modulate solubility, passive membrane permeability, and interactions with biological hydrogen-bond donors.

Computational Chemistry Drug-likeness ADME Prediction

Synthetic Utility as a Carboxylic Acid Prodrug Intermediate: Hydrolysis to 6-(4-Methoxyphenyl)nicotinic Acid for CAIII-Targeted Programs

Patent US06528525B1 explicitly demonstrates the quantitative hydrolysis of Methyl 6-(4-methoxyphenyl)nicotinate (3.95 g) to 6-(4-methoxyphenyl)nicotinic acid (2.63 g, ~76% yield) under basic conditions . The resulting free acid form is directly relevant to class-level evidence establishing that 6-substituted nicotinic acid analogues function as potent inhibitors of carbonic anhydrase III (CAIII), with the carboxylic acid group essential for coordinate bond formation with the active-site Zn²⁺ ion [1]. Methyl nicotinate and methyl 6-phenylnicotinate yield nicotinic acid and 6-phenylnicotinic acid, respectively, which differ in their hydrophobic 6-substituent and are predicted to exhibit altered CAIII binding kinetics according to the reported SAR [1].

Carbonic Anhydrase III Inhibition Prodrug Design Medicinal Chemistry

Distinct Vasodilatory Potential as a Methyl Nicotinate Analog with Improved Dermal Retention Properties

Methyl nicotinate (MN) is a well-characterized topical rubefacient that induces cutaneous vasodilation via prostaglandin D₂ release [1]. Methyl 6-(4-methoxyphenyl)nicotinate has been described as exhibiting vasodilatory effects similar to MN upon topical application . Although direct comparative vasodilation EC₅₀ values are not publicly available, the incorporation of the 4-methoxyphenyl substituent increases molecular weight (243.26 vs. 137.14 g/mol) and lipophilicity, which is expected to reduce the rate of transepidermal penetration compared to MN [1]. This property may be advantageous for achieving a more localized and sustained vasodilatory effect with reduced systemic exposure to nicotinic acid metabolites.

Peripheral Vasodilation Topical Formulation Rubefacient

High-Value Application Scenarios Where Methyl 6-(4-methoxyphenyl)nicotinate Provides a Research or Procurement Advantage


Solid-Phase Synthesis and Crystallization-Based Purification Workflows Requiring High-Melting Intermediates

With a melting point of 161–165 °C, this compound can be readily purified by recrystallization and handled as a stable solid at ambient temperatures. This is a direct practical advantage over liquid or low-melting nicotinate esters when designing multi-step solid-phase or parallel synthesis protocols that require non-volatile, easily weighable intermediates .

Carbonic Anhydrase III (CAIII) Drug Discovery Programs Targeting Dyslipidemia and Cancer

As a direct synthetic precursor to 6-(4-methoxyphenyl)nicotinic acid—the active pharmacophore for CAIII inhibition—this compound enables structure-activity relationship (SAR) studies exploring the contribution of the 4-methoxyphenyl group to CAIII binding. The established hydrolysis protocol (Patent US06528525B1) provides a reliable route to the free acid, and the class-level SAR confirms that a hydrophobic, hydrogen-bond-accepting group at the 6-position enhances inhibitory potency [1].

Design of Retarded-Release Topical Vasodilator Formulations

Investigators developing next-generation topical rubefacients can exploit the increased molecular weight and lipophilicity of Methyl 6-(4-methoxyphenyl)nicotinate relative to methyl nicotinate to modulate the rate of dermal penetration. This compound may serve as a scaffold for probing the relationship between molecular properties and duration of local vasodilation, with the potential to achieve prolonged therapeutic action in muscle and joint pain indications .

Computational ADME Modeling and Pharmacophore Development for 6-Aryl Nicotinate Libraries

The distinct computed descriptor profile of this compound (4 H-bond acceptors, 4 rotatable bonds, complexity 274) makes it a valuable data point for training and validating in silico models that predict the drug-likeness of 6-arylnicotinate libraries. Its properties can serve as a benchmark when screening virtual compound collections for candidates with balanced solubility, permeability, and target engagement characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-(4-methoxyphenyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.